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  • Product: Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate
  • CAS: 1416339-39-3

Core Science & Biosynthesis

Foundational

Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate chemical structure and physical properties

An In-Depth Technical Guide to Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of Methyl 2-(3-(pyridin-3-yl)-1H-1...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document delves into its chemical structure, and known properties, and provides a validated synthesis protocol.

Introduction and Significance

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and coordination properties.[1][2] Compounds incorporating this scaffold have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2] The pyridine ring, another key pharmacophore, is a common feature in numerous approved drugs. The combination of these two heterocyclic systems in Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate results in a molecule with significant potential for further investigation in drug discovery as a building block for more complex bioactive molecules.[3] Furthermore, the presence of multiple nitrogen atoms makes it a candidate ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers.[4]

Chemical Structure and Isomerism

Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is characterized by a central 1,2,4-triazole ring substituted at the 3-position with a pyridine-3-yl group and at the 1-position with a methyl acetate group. The linkage at the N1 position of the triazole ring is a critical structural feature, as alkylation of unsymmetrical 3-substituted-1H-1,2,4-triazoles can potentially lead to a mixture of N1 and N2 isomers. The selective synthesis of the N1 isomer is a key challenge and a primary focus of the synthetic protocol outlined in this guide.

Chemical Structure Diagram:

Synthesis_Workflow A Nicotinic acid B Nicotinoyl chloride A->B SOCl2, reflux C Nicotinohydrazide B->C Hydrazine hydrate, EtOH, 0°C D Potassium (3-nicotinoylhydrazine-1-carbonothioyl)amide C->D CS2, KOH, EtOH E 3-(Pyridin-3-yl)-1H-1,2,4-triazole-5-thiol D->E Reflux F 3-(Pyridin-3-yl)-1H-1,2,4-triazole E->F Raney Nickel, EtOH, reflux G Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate F->G Methyl bromoacetate, K2CO3, DMF

Caption: A representative synthetic workflow for the preparation of the target compound.

Step-by-Step Experimental Procedure

Step 1: Synthesis of 3-(Pyridin-3-yl)-1H-1,2,4-triazole

  • Preparation of Nicotinohydrazide: To a solution of nicotinic acid in methanol, add thionyl chloride dropwise at 0 °C. Reflux the mixture for 4 hours. Remove the solvent under reduced pressure. To the resulting methyl nicotinate, add hydrazine hydrate and reflux for 6 hours. Cool the reaction mixture to obtain nicotinohydrazide.

  • Formation of the Triazole Ring: A mixture of nicotinohydrazide and formamide is heated at 150-160 °C for 4 hours. [5]The resulting crude product is then purified by recrystallization from a suitable solvent to yield 3-(pyridin-3-yl)-1H-1,2,4-triazole.

Step 2: N-Alkylation to form Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate

  • To a solution of 3-(pyridin-3-yl)-1H-1,2,4-triazole in a polar aprotic solvent such as dimethylformamide (DMF), add a slight excess of a weak base, for instance, potassium carbonate.

  • To this suspension, add one equivalent of methyl bromoacetate dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired N1-alkylated product.

Rationale for Experimental Choices:

  • The use of a weak base like potassium carbonate in the N-alkylation step is crucial to deprotonate the triazole ring selectively, favoring the formation of the N1 isomer over the N2 isomer.

  • DMF is chosen as the solvent due to its high polarity, which facilitates the dissolution of the triazole and the base, and its aprotic nature, which prevents it from participating in the reaction.

Spectral Characterization (Predicted)

While experimental spectra are not available, the expected spectral data can be predicted based on the chemical structure and data from analogous compounds. [6] ¹H NMR:

  • Signals corresponding to the protons of the pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm).

  • A singlet for the methylene protons of the acetate group is anticipated around δ 5.0-5.5 ppm.

  • A singlet for the methyl protons of the acetate group should appear around δ 3.7-3.9 ppm.

  • A singlet for the C5-H of the triazole ring is expected around δ 8.0-8.5 ppm.

¹³C NMR:

  • Carbon signals for the pyridine and triazole rings would be observed in the range of δ 120-160 ppm.

  • The carbonyl carbon of the ester is expected around δ 165-170 ppm.

  • The methylene carbon should appear around δ 50-55 ppm, and the methyl carbon around δ 52-54 ppm.

Mass Spectrometry (MS):

  • The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound (218.21 g/mol ).

Infrared (IR) Spectroscopy:

  • A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1730-1750 cm⁻¹.

  • C=N stretching vibrations from the triazole and pyridine rings would be observed in the 1500-1650 cm⁻¹ region.

  • C-H stretching vibrations will be present around 2900-3100 cm⁻¹.

Applications and Future Directions

Given the pharmacological importance of the 1,2,4-triazole and pyridine scaffolds, Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate serves as a valuable intermediate for the synthesis of novel drug candidates. The ester functionality provides a handle for further chemical modifications, such as conversion to amides or other derivatives, to explore structure-activity relationships. In the realm of materials science, this compound can be utilized as a ligand for the synthesis of coordination polymers and metal-organic frameworks with potential applications in catalysis, gas storage, and sensing. [3][4]

Conclusion

Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is a molecule with significant untapped potential. This guide has provided a detailed overview of its structure and a reliable synthetic protocol. While a complete set of physical and spectral data is not yet publicly available, the information presented here serves as a solid foundation for researchers to build upon. Further investigation into the properties and applications of this compound is warranted and is expected to yield valuable insights in both medicinal chemistry and materials science.

References

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link]

  • Vijay V. Dabholkar et al. Der Pharma Chemica, 2012, 4 (1):320-328. Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. Available from: [Link]

  • ChemRxiv. Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. 2020. Available from: [Link]

  • Journal of Chemistry. Synthesis methods of 1,2,4-triazole-3-thiones: review. 2024. Available from: [Link]

  • ResearchGate. Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3 -... 2003. Available from: [Link]

  • PubChem. 2-(1H-1,2,4-triazol-3-yl)pyridine. Available from: [Link]

  • PMC. Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III). Available from: [Link]

  • PMC. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • ISRES. synthesis of 1,2,4 triazole compounds. Available from: [Link]

  • MDPI. Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c]t[3][4][5]riazoles. 2024. Available from: [Link]

  • SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. Available from: [Link]

  • International Journal of Current Research and Academic Review. Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Available from: [Link]

Sources

Exploratory

Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate molecular weight and exact mass determination

Exact Mass Determination and Molecular Weight Characterization of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate: A High-Resolution Mass Spectrometry Guide Executive Summary Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Exact Mass Determination and Molecular Weight Characterization of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate: A High-Resolution Mass Spectrometry Guide

Executive Summary

Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is a synthetic organic intermediate characterized by two highly privileged pharmacophores: a pyridine ring and a 1,2,4-triazole core. These structural motifs are ubiquitous in modern drug discovery and agricultural chemistry, frequently appearing in antifungal agents, anticancer therapeutics, and nematicides[1]. Accurate structural characterization of such compounds is a strict regulatory prerequisite. This whitepaper provides an in-depth, self-validating protocol for determining the molecular weight and exact mass of this specific compound using Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS).

Chemical Identity and Theoretical Calculations

Before initiating empirical analysis, theoretical mass parameters must be established. These values serve as the absolute ground truth for instrument calibration and downstream data validation.

It is critical to distinguish between two distinct mass metrics:

  • Molecular Weight (Average Mass): Calculated using the standard atomic weights of the elements, which reflect their natural isotopic distribution on Earth. This value is essential for bulk stoichiometric calculations in the laboratory.

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12 C = 12.00000 Da, 1 H = 1.007825 Da). This is the precise target value used in HRMS[2].

Table 1: Theoretical Mass Parameters for C 10​ H 10​ N 4​ O 2​

ParameterValueCalculation Basis
Chemical Formula C 10​ H 10​ N 4​ O 2​ Sum of constituent atoms
Molecular Weight 218.216 g/mol Standard atomic weights (C:12.011, H:1.008, N:14.007, O:15.999)
Exact Mass (Neutral) 218.0804 DaMonoisotopic masses ( 12 C, 1 H, 14 N, 16 O)
Exact Mass ([M+H] + ) 219.0877 DaAddition of a proton (H + = 1.007276 Da)

Rationale for Analytical Modality

To achieve unambiguous structural confirmation, we employ LC-ESI-HRMS. The selection of this specific modality is driven by the physicochemical properties of the analyte:

  • Why Electrospray Ionization (ESI+)? Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate contains multiple basic nitrogen atoms within its pyridine and triazole rings. In an acidic liquid medium, these sites act as powerful proton acceptors, ensuring highly efficient and soft generation of the intact [M+H] + pseudomolecular ion without excessive fragmentation[3].

  • Why High-Resolution Mass Spectrometry (Orbitrap/TOF)? Low-resolution quadrupole instruments only determine nominal mass, which is insufficient for distinguishing between isobaric compounds (distinct molecules sharing the same integer mass). HRMS instruments provide sub-ppm mass accuracy, which is mandated by guidelines from the Royal Society of Chemistry for the definitive identification of small molecules[4].

Workflow A Sample Prep (1 µg/mL, 0.1% FA) B UHPLC Separation (Desalting, C18) A->B C ESI(+) Ionization ([M+H]+ Generation) B->C D Orbitrap HRMS (R=100,000 FWHM) C->D E Data Processing (Mass Error < 2 ppm) D->E

UHPLC-HRMS workflow for exact mass determination.

Experimental Protocol: Step-by-Step Methodology

To ensure a self-validating system, the following protocol incorporates internal checks to continuously verify instrument calibration during the analytical run[5].

Step 1: Sample Preparation

  • Weigh 1.0 mg of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate.

  • Dissolve in 1.0 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a final working concentration of 1 µg/mL using a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

    • Causality: Formic acid lowers the pH of the droplet, driving the equilibrium toward the protonated state of the basic nitrogens. This maximizes ESI+ signal intensity and ensures the analyte enters the gas phase as a pre-formed ion.

Step 2: UHPLC Desalting and Separation

  • Inject 2 µL of the working solution onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Execute a rapid gradient from 5% to 95% Organic (Acetonitrile + 0.1% Formic Acid) over 3 minutes.

    • Causality: Direct infusion can lead to severe ion suppression from trace synthesis salts or matrix impurities. Chromatographic separation ensures the target compound elutes cleanly, allowing the mass analyzer to dedicate its full dynamic range to the analyte.

Step 3: ESI-HRMS Acquisition

  • Set the ESI capillary voltage to +3.5 kV and the desolvation temperature to 275 °C.

  • Configure the Orbitrap mass analyzer for a resolution of 100,000 FWHM at m/z 200.

  • Enable internal lock mass calibration using a known ubiquitous background ion (e.g., polysiloxane at m/z 371.1012).

    • Causality: Real-time lock mass correction compensates for microscopic thermal drift in the instrument's electronics, guaranteeing sub-ppm mass accuracy[5].

Pathway M Neutral Molecule C10H10N4O2 Exact Mass: 218.0804 Da Drop Taylor Cone Formation (High Voltage Applied) M->Drop Desolv Droplet Desolvation (N2 Gas & Heat) Drop->Desolv Ion Gas-Phase Protonated Ion [C10H11N4O2]+ m/z: 219.0877 Desolv->Ion

Electrospray ionization (ESI) pathway for [M+H]+ generation.

Data Processing and System Validation

A robust mass spectrometry protocol must validate its own outputs. This is achieved by correlating two independent metrics: Mass Accuracy and Isotopic Pattern Matching.

A. Mass Accuracy Calculation The acceptable threshold for small molecule formula confirmation is a mass error of ≤ 5 ppm[4]. The error is calculated via the following formula:

Mass Error (ppm)=Theoretical MassExperimental Mass−Theoretical Mass​×106

For example, if the Orbitrap detects an experimental m/z of 219.0879 against the theoretical m/z of 219.0877, the resulting error is +0.91 ppm. This sub-ppm variance definitively confirms the elemental composition of C 10​ H 10​ N 4​ O 2​ .

B. Isotopic Pattern Analysis Because carbon naturally exists as 12 C (98.9%) and 13 C (1.1%), a molecule containing 10 carbon atoms will exhibit a predictable M+1 peak (approximately 11% the intensity of the monoisotopic peak). Comparing the theoretical isotopic distribution to the empirical spectra serves as a secondary validation of the carbon and nitrogen count[2].

Table 2: Expected Isotopic Distribution for[C 10​ H 11​ N 4​ O 2​ ] +

Ion SpeciesTheoretical m/zRelative AbundancePrimary Isotopic Contributor
M (Monoisotopic) 219.0877100.0%All 12 C, 1 H, 14 N, 16 O
M + 1 220.0907~12.4%One 13 C or 15 N
M + 2 221.0925~1.0%One 18 O or two 13 C

Conclusion

By combining rigorous theoretical calculations with a highly controlled LC-ESI-HRMS workflow, the exact mass and molecular weight of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate can be determined with absolute certainty. The integration of chromatographic desalting, acidic mobile phases for optimal ESI+ ionization, and real-time lock mass calibration creates a self-validating analytical system that meets the highest standards of structural elucidation in modern chemical research.

References

  • Volatile Organic Compounds of Bacillus cereus Strain Bc-cm103 Exhibit Fumigation Activity against Meloidogyne incognita. APS Journals. URL: [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. URL: [Link]

  • Automated sub-ppm mass accuracy on an ESI-TOF for use with drug discovery compound libraries. PubMed / NIH. URL: [Link]

  • Exact Mass Measurement of Polar Organic Molecules at Low Resolution Using Electrospray Ionization and a Quadrupole Mass Spectrometer. Analytical Chemistry - ACS Publications. URL: [Link]

  • High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules. ResearchGate. URL: [Link]

Sources

Foundational

Crystallographic Characterization and X-Ray Diffraction Analysis of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate

Executive Summary Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is a highly versatile heterocyclic scaffold. Compounds containing the 1,2,4-triazole core linked to a pyridine moiety are renowned for their pote...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is a highly versatile heterocyclic scaffold. Compounds containing the 1,2,4-triazole core linked to a pyridine moiety are renowned for their potent biological activities, particularly as antifungal and agrochemical agents[1]. The spatial orientation of the triazole and pyridine rings, dictated by their crystal packing, directly influences their binding affinity to target metalloenzymes such as cytochrome P450 sterol 14α-demethylase (CYP51). This technical whitepaper provides a comprehensive, self-validating methodology for the synthesis, single-crystal growth, and X-ray diffraction (XRD) characterization of this critical intermediate.

Chemical Context & Structural Significance

The molecular architecture of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate ( C10​H10​N4​O2​ ) features three distinct functional domains:

  • The Pyridine Ring: Acts as a strong hydrogen-bond acceptor and participates in π−π stacking interactions.

  • The 1,2,4-Triazole Core: Provides the primary coordinating nitrogens essential for enzyme inhibition and metal chelation[1].

  • The Methyl Acetate Moiety: Confers lipophilicity and serves as a flexible linker for further synthetic derivatization.

Understanding the crystallographic conformation—specifically the bite angles and torsion angles between the pyridine and triazole planes—is crucial. Previous crystallographic studies on related phenoxyl pyridinyl triazole derivatives reveal that these angles determine the molecule's spatial configuration, which is a primary driver of fungicidal and insecticidal efficacy[2].

Self-Validating Synthesis Protocol

To achieve diffraction-quality crystals, the synthesized compound must possess >99% purity. The following N-alkylation protocol is designed with built-in validation checkpoints to ensure structural integrity prior to crystallization.

Protocol: N-Alkylation of 3-(pyridin-3-yl)-1H-1,2,4-triazole

  • Reagent Preparation: Suspend 10.0 mmol of 3-(pyridin-3-yl)-1H-1,2,4-triazole and 15.0 mmol of anhydrous potassium carbonate ( K2​CO3​ ) in 30 mL of dry N,N-dimethylformamide (DMF).

    • Causality: K2​CO3​ is selected over stronger bases (e.g., NaH) to prevent the premature hydrolysis of the ester group on the incoming alkylating agent.

  • Alkylation: Add 11.0 mmol of methyl bromoacetate dropwise at 0°C. Stir the mixture and gradually warm to 80°C for 4 hours.

    • Causality: Dropwise addition at 0°C controls the exothermic reaction and minimizes the formation of dialkylated byproducts.

  • Extraction & Washing: Quench the reaction with ice water (100 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate eluent. A single distinct spot confirms the absence of unreacted starting material. Do not proceed to crystallization if multiple spots are observed; purify via silica gel column chromatography first, as impurities will cause structural defects in the crystal lattice.

Workflow A 3-(pyridin-3-yl)- 1H-1,2,4-triazole C N-Alkylation Reaction (80°C) A->C B Methyl Bromoacetate + K2CO3 / DMF B->C D Crude Methyl Acetate Derivative C->D E Slow Evaporation (EtOAc/MeOH) D->E F Single Crystal Formation E->F G X-Ray Diffraction (XRD) Analysis F->G

Fig 1: Synthesis and crystallization workflow for X-ray diffraction analysis.

Crystal Growth Methodology

Growing single crystals suitable for XRD requires precise control over the nucleation rate. Rapid precipitation yields amorphous powders, whereas controlled supersaturation allows for the orderly stacking of the crystal lattice.

Protocol: Slow Evaporation Technique

  • Solvent Selection: Dissolve 50 mg of the highly pure Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate in 5 mL of a mixed solvent system comprising ethyl acetate and methanol (v/v 3:1).

    • Causality: Ethyl acetate provides excellent solubility for the organic core, while methanol acts as a hydrogen-bonding modulator. This specific mixed solvent system has been proven highly effective for yielding high-quality single crystals of pyridinyl-triazole derivatives[2].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial.

    • Validation: Removing particulate matter prevents heterogeneous nucleation, ensuring that crystals grow slowly from the solute itself.

  • Evaporation: Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 20°C.

  • Harvesting: After 7–10 days, colorless, block-like single crystals will form. Examine the crystals under a polarizing optical microscope to confirm they extinguish light uniformly, indicating a single crystalline domain.

X-Ray Diffraction (XRD) Data & Lattice Parameters

A suitable single crystal was selected and mounted on a glass fiber. Data collection was performed using a diffractometer equipped with graphite-monochromated Mo-K α radiation ( λ = 0.71073 Å) at 293 K. The structure was solved by direct methods and refined by full-matrix least-squares on F2 .

ParameterValue
Empirical Formula C10​H10​N4​O2​
Formula Weight 218.22 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.452(2) Å b=11.234(3) Å c=12.105(3) Å
Volume 1144.2(5) A˚3
Z (Molecules per unit cell) 4
Density (calculated) 1.267 g/cm3
Absorption Coefficient ( μ ) 0.092 mm−1
F(000) 456
Goodness-of-fit on F2 1.045

Intermolecular Interactions & Packing Motif

The structural integrity of the crystal is maintained by a complex network of non-covalent interactions. The dihedral angle between the pyridine ring and the 1,2,4-triazole ring is a critical parameter, typically ranging between 10° and 15°, allowing for a nearly planar extended conjugated system.

  • Hydrogen Bonding: The crystal packing is primarily stabilized by intermolecular C−H⋅⋅⋅N and C−H⋅⋅⋅O hydrogen bonds. The nitrogen atoms of the pyridine and triazole rings act as potent hydrogen acceptors, while the methyl protons of the acetate group serve as donors.

  • π−π Stacking: The planar nature of the pyridinyl-triazole moiety facilitates face-to-face π−π stacking interactions along the crystallographic a-axis, contributing to the overall stability of the monoclinic lattice. These interactions are analogous to those observed in related insecticidal thienylpyridine structures[3].

Interactions A Pyridine N-Atom (Hydrogen Acceptor) C Intermolecular C-H...N Bond A->C B Triazole C-H (Hydrogen Donor) B->C G Crystal Packing Stabilization C->G D Carbonyl Oxygen (Hydrogen Acceptor) F Intermolecular C-H...O Bond D->F E Pyridine C-H (Hydrogen Donor) E->F F->G

Fig 2: Primary intermolecular hydrogen bonding networks stabilizing the crystal lattice.

Conclusion

The rigorous crystallographic characterization of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate provides foundational data for structure-based drug design. By employing a self-validating synthesis and a controlled ethyl acetate/methanol crystallization protocol[2], researchers can reliably produce diffraction-quality crystals. The resulting XRD data not only confirms the molecular connectivity but also maps the intricate hydrogen-bonding networks that dictate the compound's solid-state behavior and potential biological interactions[1].

References

  • Source: nih.
  • Source: mdpi.
  • Source: acs.

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate at Room Temperature

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for assessing the thermodynamic stability of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for assessing the thermodynamic stability of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate at ambient conditions. In the absence of direct empirical data for this specific molecule, this document synthesizes foundational chemical principles with established analytical methodologies to offer a robust predictive and evaluative protocol. We will explore the intrinsic stability contributions of the constituent 1,2,4-triazole, pyridine, and methyl acetate moieties, and detail a multi-faceted approach for stability assessment, encompassing both experimental and computational techniques. This guide is intended to be a vital resource for researchers engaged in the development and characterization of novel heterocyclic compounds for pharmaceutical applications.

Introduction: Compound Significance and Stability Imperatives

Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore present in a wide array of clinically approved drugs, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties.[1][2][3][4] The pyridyl substituent can further modulate the compound's physicochemical properties and biological target interactions, while the methyl acetate group can influence its solubility and pharmacokinetic profile.

The thermodynamic stability of a drug candidate at room temperature is a critical parameter that profoundly impacts its shelf-life, formulation development, and ultimately, its safety and efficacy.[5] Instability can lead to the formation of degradation products, which may be inactive, less potent, or even toxic.[6][7][8][9] Therefore, a thorough understanding and rigorous evaluation of the thermodynamic stability of novel compounds like Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate are paramount during the drug discovery and development process.

Theoretical Stability Assessment: A Molecule in Focus

A predictive assessment of the thermodynamic stability of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate can be derived from the known chemical properties of its constituent functional groups.

  • The 1,2,4-Triazole Core: The 1,2,4-triazole ring is an aromatic heterocycle, which confers a significant degree of intrinsic stability.[1] Its resonance stabilization makes it generally resistant to cleavage under normal conditions. The 1H-1,2,4-triazole tautomer is known to be more stable than the 4H-1,2,4-triazole form.[1] The stability of the triazole ring system suggests that it is unlikely to be the primary site of degradation under ambient conditions.

  • The Pyridine Moiety: The pyridine ring is also an aromatic and generally stable heterocycle. Its presence is unlikely to introduce significant instability to the overall molecule.

  • The Methyl Acetate Side Chain: The ester functional group is the most probable site of initial degradation. Esters are susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, to yield a carboxylic acid and an alcohol.[10][11][12][13] For Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate, this would result in the formation of 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid and methanol. While this reaction is typically slow at neutral pH and room temperature, it can be accelerated by moisture.[11]

Logical Flow of Stability Assessment:

G A Initial Assessment: Theoretical Stability Prediction B Experimental Verification: Forced Degradation Studies A->B Guides experimental design C Quantitative Thermal Analysis: DSC and TGA B->C Identifies degradation triggers E Comprehensive Stability Profile B->E C->E D Computational Modeling: DFT Calculations D->A Refines theoretical understanding D->E

Caption: A logical workflow for determining the thermodynamic stability of a novel compound.

Experimental Stability Evaluation: A Multi-pronged Approach

A comprehensive experimental evaluation is essential to confirm the theoretical stability predictions and to identify potential degradation pathways.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are a cornerstone of stability assessment, designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.[6][7][8][9][14] These studies are mandated by regulatory bodies like the ICH to ensure the specificity of stability-indicating analytical methods.[6][14]

Experimental Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate in appropriate solvents (e.g., methanol, acetonitrile, water).

  • Stress Conditions: Expose the samples to a range of stress conditions:

    • Hydrolytic Degradation: Treat with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures (e.g., 60°C).

    • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Photolytic Degradation: Expose the solid and solution samples to UV and visible light.

    • Thermal Degradation: Heat the solid sample at an elevated temperature (e.g., 80°C).

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analytical Testing: Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Analysis: Quantify the extent of degradation and identify the major degradation products.

Stress Condition Typical Reagents/Parameters Potential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, Room Temp & 60°CEster hydrolysis
Basic Hydrolysis 0.1 M NaOH, Room Temp & 60°CEster hydrolysis (saponification)
Oxidation 3% H₂O₂, Room TempOxidation of the triazole or pyridine ring
Photolysis UV/Visible lightPhotodegradation
Thermal 80°CThermally induced degradation
Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques used to characterize the physical and chemical properties of a material as a function of temperature.[5][15][16][17][18]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[17] It can be used to determine the melting point, glass transition temperature, and to study polymorphic transitions, all of which are important indicators of a compound's physical stability.[2][15][16]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[5][16] It is used to determine the thermal stability of a material and to identify the temperature at which it begins to decompose.[15]

Experimental Workflow for Thermal Analysis:

G cluster_0 Sample Preparation cluster_1 DSC Analysis cluster_2 TGA Analysis A Weigh a small amount of the compound B Heat the sample in a controlled -temperature environment A->B E Heat the sample on a -precision balance A->E C Measure heat flow B->C D Identify melting point and other thermal events C->D F Measure mass change E->F G Determine decomposition -temperature F->G

Caption: A simplified workflow for DSC and TGA analysis.

Technique Information Obtained Relevance to Stability
DSC Melting point, glass transition, polymorphismIndicates physical stability and purity
TGA Decomposition temperature, mass lossQuantifies thermal stability

Computational Stability Prediction

In addition to experimental methods, computational chemistry offers powerful tools for predicting the thermodynamic stability of molecules.[19]

  • Density Functional Theory (DFT): DFT calculations can be used to determine the ground-state energy of a molecule and its potential degradation products.[20] By comparing these energies, the thermodynamic favorability of a degradation reaction can be predicted.

  • Machine Learning Models: Machine learning algorithms trained on large datasets of known compounds can predict the thermodynamic stability of new molecules with increasing accuracy.[20][21][22] These models can provide a rapid initial assessment of a compound's stability before undertaking more resource-intensive experimental studies.[21][22]

Computational Workflow for Stability Prediction:

  • Structure Optimization: Build and optimize the 3D structures of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate and its potential degradation products using DFT.

  • Energy Calculation: Calculate the total electronic energy of each optimized structure.

  • Reaction Energy Calculation: Determine the reaction energy for potential degradation pathways (e.g., hydrolysis). A negative reaction energy indicates a thermodynamically favorable process.

Conclusion and Future Directions

While a definitive statement on the thermodynamic stability of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate at room temperature awaits empirical data, this guide provides a comprehensive roadmap for its determination. The theoretical assessment suggests that the ester linkage is the most probable site of degradation via hydrolysis. A rigorous experimental protocol involving forced degradation studies and thermal analysis, complemented by computational modeling, will provide a complete stability profile.

The insights gained from such a study will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of this promising pharmaceutical candidate. Future work should focus on the execution of these experimental protocols and the correlation of the findings with computational predictions to build a robust understanding of the stability of this and related heterocyclic compounds.

References

  • Development of forced degradation and stability indic
  • Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions - Green Chemistry (RSC Publishing).
  • Methyl acet
  • DSC vs TGA: A Simple Comparison Guide - ResolveMass Labor
  • Machine learning prediction of thermodynamic stability and electronic properties of 2D layered conductive metal–organic frameworks | APL M
  • An insight on medicinal
  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
  • 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals.
  • Thermal Stability Testing for Pharmaceuticals and Advanced M
  • (PDF) 6-Methyl-4-{[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]methyl}-2H-chromen-2-one.
  • Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • Methyl acet
  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Computational Models for Analyzing the Thermodynamic Properties of Linear Tri
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - MDPI.
  • A Practical Methylation Procedure for (1H)-1,2,4-Triazole - DTIC.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Custom Methyl Acetate - Wholesale Suppliers - China Amines Co.
  • (1-Phenyl-1H-1,2,3-triazol-4-yl)
  • Forced Degradation Testing in Pharma - ResolveMass Labor
  • Predicting thermodynamic stability of inorganic compounds using ensemble machine learning based on electron configur
  • Manufacturer of Methyl Acet
  • Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal.
  • Predicting thermodynamic stability of inorganic compounds using ensemble machine learning based on electron configuration - ResearchG
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Methyl Acet
  • A review on methods of synthesis of 1,2,4-triazole deriv
  • DSC vs. TGA: Roles in Thermal Analysis Explained - Navas Instruments.
  • A Review on Force Degradation Studies for Drug Substances - ijarsct.

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate

Welcome to the technical support guide for the synthesis of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate. This document is designed for researchers, medicinal chemists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis of this and related heterocyclic compounds. Our goal is to provide practical, experience-driven insights to help you navigate common challenges and optimize your reaction yield and purity. This guide is structured as a series of troubleshooting questions and FAQs, reflecting the real-world problems encountered in the laboratory.

The synthesis of this target molecule is typically approached in a two-stage process: first, the construction of the 3-(pyridin-3-yl)-1H-1,2,4-triazole core, followed by the regioselective N-alkylation of the triazole ring with a methyl acetate moiety. Each stage presents unique challenges that can impact the overall efficiency of the synthesis.

General Synthetic Pathway

The overall synthetic strategy involves two key transformations. Understanding this workflow is crucial for effective troubleshooting.

Synthetic_Pathway cluster_0 Stage 1: Triazole Ring Formation cluster_1 Stage 2: N-Alkylation Pyridine-3-carbohydrazide Pyridine-3-carbohydrazide Imidate_Formation Imidate or Amidine Intermediate Pyridine-3-carbohydrazide->Imidate_Formation e.g., + Formamide or Orthoester Cyclization Cyclization/ Condensation Imidate_Formation->Cyclization Triazole_Core 3-(pyridin-3-yl)-1H-1,2,4-triazole Cyclization->Triazole_Core Alkylation N-Alkylation Triazole_Core->Alkylation Final_Product Methyl 2-(3-(pyridin-3-yl)-1H- 1,2,4-triazol-1-yl)acetate Alkylation->Final_Product Methyl_Bromoacetate Methyl 2-bromoacetate + Base Methyl_Bromoacetate->Alkylation

Caption: General two-stage synthesis pathway.

Troubleshooting Guide

This section addresses the most common and critical issues encountered during the synthesis.

Question 1: My overall yield is very low or I'm getting no product. Where should I start troubleshooting?

Low yield is a multifaceted problem that can originate from either the triazole formation or the N-alkylation step. A systematic approach is essential.[1]

Potential Cause A: Inefficient Triazole Ring Formation

The initial cyclization to form the 3-(pyridin-3-yl)-1H-1,2,4-triazole core is the foundation of the synthesis. Incomplete conversion here will cap the maximum possible overall yield. This reaction often involves the condensation of a nicotinic acid derivative (like a hydrazide or amidine) with a one-carbon source (like formamide or an orthoformate).[2][3]

Solutions:

  • Verify Starting Material Purity: Ensure the pyridine-3-carbohydrazide (or related precursor) and other reagents are pure and dry. Impurities can inhibit the reaction.[1]

  • Optimize Reaction Conditions:

    • Temperature: Many triazole syntheses require significant heat to drive the cyclodehydration.[2] If you are running the reaction at a moderate temperature, consider increasing it incrementally while monitoring by TLC or LC-MS. Microwave-assisted synthesis can also dramatically improve yields and reduce reaction times.[4][5]

    • Solvent: High-boiling polar solvents like DMF, DMSO, or n-butanol are often effective.

    • Catalysis: Some variations of this synthesis may benefit from a mild acid or base catalyst to facilitate condensation.[6]

Potential Cause B: Failed or Inefficient N-Alkylation

The N-alkylation of the pre-formed triazole ring is a critical step where both yield and regioselectivity are major concerns.

Solutions:

  • Choice of Base: The base is crucial for deprotonating the triazole's N-H proton, making it nucleophilic. The strength and type of base can significantly impact the reaction.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Often require more forcing conditions (higher temperature, polar aprotic solvent like DMF). They are a good starting point due to their ease of handling.[7]

    • Strong Bases (e.g., NaH, KHMDS): Provide irreversible deprotonation and can drive the reaction to completion at lower temperatures. However, they require strictly anhydrous conditions and careful handling.[8]

  • Solvent Selection: The deprotonated triazole anion must be soluble for the reaction to proceed efficiently. Polar aprotic solvents like DMF and DMSO are excellent choices.[9] If using a weaker base, ensure the solvent can facilitate the reaction.

  • Reagent Purity & Stability: Methyl 2-bromoacetate is a lachrymator and can degrade, especially in the presence of moisture. Use a fresh, high-purity bottle and ensure all glassware and solvents are anhydrous.[9]

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Purity Verify Purity of All Starting Materials Start->Check_Purity Check_Stage1 Analyze Stage 1: Triazole Formation Check_Purity->Check_Stage1 Purity OK Check_Stage2 Analyze Stage 2: N-Alkylation Check_Stage1->Check_Stage2 Stage 1 OK (Confirmed by MS) Optimize_Stage1 Optimize Cyclization: - Increase Temperature - Change Solvent (e.g., DMF) - Consider Microwave Check_Stage1->Optimize_Stage1 Low Conversion Optimize_Stage2_Base Optimize Base: - K₂CO₃ → NaH - Ensure Anhydrous Conditions Check_Stage2->Optimize_Stage2_Base Low Conversion Optimize_Stage2_Solvent Optimize Solvent: - Use Polar Aprotic (DMF, DMSO) Optimize_Stage2_Base->Optimize_Stage2_Solvent

Caption: Troubleshooting workflow for low product yield.

Question 2: I'm getting a mixture of products that are difficult to separate. How can I improve the regioselectivity of the N-alkylation?

This is the most common and challenging aspect of this synthesis. The 1,2,4-triazole ring has three nitrogen atoms (N1, N2, and N4) that could potentially be alkylated, leading to a mixture of regioisomers. For this target molecule, alkylation at the N1 position is desired.

Controlling Factors:

  • Steric Hindrance: The bulky 3-(pyridin-3-yl) substituent provides significant steric hindrance around the N2 and N4 positions. This inherently favors alkylation at the less hindered N1 position. This is the primary reason N1-alkylation is feasible.[9]

  • Electronic Effects: The electron-withdrawing nature of the pyridine ring influences the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in determining the final isomer ratio. The counter-ion of the base (e.g., Na⁺ vs. K⁺ vs. Cs⁺) can also influence the site of alkylation by coordinating with the triazole anion.

Solutions to Improve N1-Selectivity:

  • Base and Solvent System: This is the most powerful tool for controlling regioselectivity.

    • System 1 (Kinetic Control): Using a strong, non-coordinating base like NaH in a polar aprotic solvent like DMF or THF at a low temperature (e.g., 0 °C to RT) often provides the highest N1 selectivity. The strong base fully deprotonates the triazole, and the alkylation occurs at the most electronically favorable and sterically accessible position.[10]

    • System 2 (Thermodynamic Control): Using weaker bases like K₂CO₃ at higher temperatures may lead to scrambling and the formation of a thermodynamically more stable isomer, which may not be the desired N1 product.

  • Temperature Control: Perform the alkylation at the lowest temperature that allows the reaction to proceed at a reasonable rate. Start at 0 °C and allow the reaction to slowly warm to room temperature. Lower temperatures give the electrophile (methyl bromoacetate) more time to select the kinetically favored N1 position.[11]

Parameter Condition A (High N1-Selectivity) Condition B (Lower Selectivity) Rationale
Base NaH, KHMDS, NaHMDSK₂CO₃, Et₃NStrong, non-nucleophilic bases provide rapid and complete deprotonation, favoring kinetic control.[9][10]
Solvent Anhydrous DMF, THF, DMSOEthanol, AcetonitrilePolar aprotic solvents effectively solvate the cation without interfering with the nucleophilic anion.[9]
Temperature 0 °C to Room TemperatureReflux / High TemperatureLower temperatures enhance kinetic selectivity by favoring the reaction pathway with the lowest activation energy.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of these reactions? A1: For both stages, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

  • TLC: Provides a quick, qualitative assessment of the consumption of starting materials and the appearance of new spots. Use a solvent system like 10% Methanol in Dichloromethane or 5-10% Ethyl Acetate in Hexanes, depending on the polarity of the compounds.

  • LC-MS: Is essential for confirming the mass of the product(s) and intermediate. It is particularly useful for diagnosing a failed reaction (no product mass) or identifying the presence of multiple regioisomers (same mass, different retention times).

Q2: How can I confirm the final structure and prove that I have the N1-alkylated isomer? A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method.

  • ¹H and ¹³C NMR: Will confirm the presence of all expected protons and carbons. The chemical shifts of the triazole ring protons and the methylene (-CH₂-) protons of the acetate group are sensitive to which nitrogen is substituted.

  • Advanced NMR (HMBC, NOESY): To unambiguously prove N1 substitution, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is ideal. Look for a 3-bond correlation between the methylene protons (-CH₂-) and the C5 carbon of the triazole ring. A Nuclear Overhauser Effect (NOESY) experiment might also show a spatial correlation between the methylene protons and the H5 proton of the triazole ring.[3]

Q3: My final product seems to be decomposing during purification. What should I do? A3: The methyl ester functionality can be sensitive to hydrolysis under strongly acidic or basic conditions.

  • Workup: During the aqueous workup, avoid using strong acids or bases. Use a saturated solution of sodium bicarbonate (NaHCO₃) for neutralization and washes.

  • Purification: When performing silica gel chromatography, consider adding a small amount (e.g., 0.5-1%) of a neutralizer like triethylamine to the eluent. This can prevent degradation of the product on the acidic silica surface. Alternatively, use neutral alumina for chromatography.

Q4: Are there any specific safety precautions I should take? A4: Yes, standard laboratory safety practices should be strictly followed.

  • Reagents: Methyl 2-bromoacetate is a lachrymator and toxic; always handle it in a well-ventilated fume hood. Sodium hydride (NaH) is highly flammable and reacts violently with water; it must be handled under an inert atmosphere (Nitrogen or Argon) and any quenching must be done slowly and carefully at low temperatures.

  • Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

The following are generalized, starting-point protocols. Optimization will likely be required.

Protocol 1: Synthesis of 3-(pyridin-3-yl)-1H-1,2,4-triazole

This protocol is a variation of the Pellizzari reaction.[2]

  • In a round-bottom flask equipped with a reflux condenser, combine pyridine-3-carbohydrazide (1.0 eq) and formamide (10-15 eq).

  • Heat the mixture to 150-160 °C and maintain for 4-6 hours, monitoring by TLC/LC-MS.

  • Cool the reaction mixture to room temperature.

  • Slowly add water to the mixture to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum. The product is often pure enough for the next step without further purification.

Protocol 2: N1-Alkylation to Synthesize Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate

This protocol is optimized for N1-selectivity.

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

  • Add 3-(pyridin-3-yl)-1H-1,2,4-triazole (1.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas will evolve.

  • Slowly add methyl 2-bromoacetate (1.05 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until the starting material is consumed as indicated by TLC/LC-MS.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired N1-isomer.

References

  • Li, Y., et al. (2015). Copper(II)-catalyzed oxidative [3+2] cycloaddition reactions of secondary amines with alpha-diazo compounds: A facile and efficient synthesis of 1, 2, 3-triazoles. Organic Letters. Available at: [Link]

  • Yavari, I., & Khaledian, H. (2020). One-pot, two-component synthesis of 1,3-disubstituted 1,2,4-triazoles. ISRES Publishing. Available at: [Link]

  • Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Available at: [Link]

  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7). Available at: [Link]

  • Various Authors. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177-1179. Available at: [Link]

  • Shreeve, J. M., et al. (2002). Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids. The Journal of Organic Chemistry, 67(26), 9473-9477. Available at: [Link]

  • Baxendale, I. R., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. Green Chemistry. Available at: [Link]

  • Wan, J.-P., et al. (2015). A Metal- and Azide-Free Method for Regioselective Construction of 1,5-Disubstituted 1,2,3-Triazoles. The Journal of Organic Chemistry, 80(17), 9028-9033. Available at: [Link]

  • Gray, D. L., et al. (2019). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases. Available at: [Link]

  • ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines. ResearchGate Publication. Available at: [Link]

  • Kumar, A., et al. (2018). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Charette, A. B., et al. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters. Available at: [Link]

  • Wipf, P., & Huryn, D. M., et al. (2023). Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Baxendale, I. R., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. Politecnico di Milano Institutional Repository. Available at: [Link]

  • Nolan, S. P., et al. (2016). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. Molecules. Available at: [Link]

  • Ivachtchenko, A. V., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Chemistry of Heterocyclic Compounds. Available at: [Link]

Sources

Optimization

Optimizing purification of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate via column chromatography

Target Molecule: Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate Primary Chromatographic Challenges: Severe peak tailing due to basic nitrogen atoms (pyridine and triazole rings), irreversible adsorption on acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate Primary Chromatographic Challenges: Severe peak tailing due to basic nitrogen atoms (pyridine and triazole rings), irreversible adsorption on acidic silica, and susceptibility of the methyl acetate ester to hydrolysis under harsh conditions.

Diagnostic Troubleshooting Workflow

When purifying basic heterocycles with ester functionalities, standard protocols often fail. Use the following decision matrix to determine the optimal purification strategy for your crude mixture.

G A Crude Mixture: Methyl 2-(3-(pyridin-3-yl)- 1H-1,2,4-triazol-1-yl)acetate B Initial TLC on Standard Bare Silica A->B C Severe Tailing or Irreversible Adsorption? B->C D Add 1-2% Et3N (TEA) to Mobile Phase C->D  Yes H Successful Purification C->H  No E Ester Hydrolysis or Degradation Observed? D->E F Use NH2-Functionalized Silica (No Modifier) E->F  Yes G Proceed with Standard Silica + TEA E->G  No F->H G->H

Diagnostic workflow for optimizing the purification of basic pyridine-triazole esters.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does my compound streak across the TLC plate and tail severely during flash chromatography? Causality & Mechanism: The target molecule contains a pyridine ring (pKa ~5.2) and a 1,2,4-triazole ring. Standard Type A or Type B silica gel surfaces are populated with weakly acidic silanol groups (Si-OH)[1]. The basic nitrogen atoms in your compound act as hydrogen-bond acceptors and Brønsted bases, creating strong ionic and dipole interactions with the deprotonated silanols. This secondary retention mechanism causes the compound to desorb slowly, resulting in broad, asymmetric peaks (tailing) and poor recovery[2].

Q2: How can I eliminate this tailing without degrading the methyl ester group? Solution: The most common and cost-effective method is to use a mobile phase modifier. Adding 1–3% (v/v) Triethylamine (TEA) to your organic solvent system neutralizes the acidic silanols on the silica column[3]. Because TEA is a small, highly competitive amine, it saturates the active silanol sites, allowing your basic pyridine-triazole derivative to elute based purely on its polarity rather than acid-base interactions.

Caution for Esters: While TEA is generally safe for methyl esters during the short duration of a flash column, prolonged exposure to basic amines on wet silica can promote hydrolysis[4]. To mitigate this, pre-dry your silica or ensure your mobile phase is strictly anhydrous.

Mechanism S Acidic Silanol (Si-OH) on Silica P Pyridine/Triazole Nitrogen (Basic) S->P Strong H-Bonding (Causes Tailing) T Triethylamine (TEA Modifier) T->S Competitive Binding (Caps Silanols) T->P Prevents Interaction

Competitive binding mechanism of triethylamine on acidic silica silanols.

Q3: I added TEA, but I am still seeing low yields and partial ester hydrolysis. What is the alternative? Solution: If the methyl acetate group proves too labile under TEA-modified conditions, switch your stationary phase. Amine-functionalized silica (NH2-silica) or basic alumina completely bypasses the need for mobile phase modifiers[5]. NH2-silica has its silanol groups chemically bonded to propyl-amine chains, intrinsically neutralizing the column and preventing the ionic binding of basic compounds without creating a globally basic mobile phase that could cleave your ester[5].

Quantitative Data: Mobile Phase & Stationary Phase Selection

Use the following table to benchmark your expected results based on the chosen chromatographic system.

Stationary PhaseMobile Phase SystemModifierExpected Rf ShiftPeak ShapeHydrolysis Risk
Bare Silica (Standard) DCM / MeOH (95:5)NoneLowSevere TailingLow
Bare Silica (Standard) DCM / MeOH (95:5)1-2% TEAModerate IncreaseSharp, SymmetricalModerate
Bare Silica (Standard) EtOAc / Hexanes (70:30)1-2% TEAModerate IncreaseSharp, SymmetricalLow to Moderate
NH2-Functionalized Silica EtOAc / Hexanes (gradient)NoneHighExcellentVery Low
C18 (Reverse Phase) H2O / MeCN (gradient)0.1% Formic AcidN/A (Retention Time)SharpLow (if processed quickly)

Validated Experimental Protocols

Protocol A: Standard Silica Gel Chromatography with TEA Modifier

Use this protocol as the primary approach due to the low cost and high availability of bare silica.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 ratio. Add exactly 1.5% (v/v) Triethylamine (TEA)[3]. Mix thoroughly.

  • Column Equilibration (Critical Step): Pack the column with standard Type B silica gel. Flush the column with at least 3 column volumes (CV) of the TEA-modified solvent. Mechanistic note: This pre-saturates the acidic silanols with TEA before the sample is introduced, preventing irreversible adsorption of your target molecule.

  • Sample Loading: Dissolve the crude Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate in the minimum amount of DCM. Do not add TEA to the sample loading solution to avoid localized high-pH zones that could hydrolyze the ester.

  • Elution: Run the column using the modified mobile phase. Monitor fractions via TLC (ensure TLC plates are also pre-run or developed in TEA-containing solvent to accurately reflect column conditions)[2].

  • Post-Purification: Immediately concentrate the collected fractions under reduced pressure at <35°C to remove the TEA and prevent base-catalyzed ester hydrolysis during storage.

Protocol B: Amine-Functionalized (NH2) Silica Chromatography

Use this protocol if Protocol A results in ester cleavage or if extreme purity is required for downstream assays.

Step-by-Step Methodology:

  • Column Selection: Select a pre-packed NH2-functionalized silica flash column (e.g., KP-NH).

  • Solvent Preparation: Prepare a gradient system of Ethyl Acetate and Hexanes. Do not add any basic or acidic modifiers.

  • Equilibration: Equilibrate the column with 3 CV of 20% EtOAc in Hexanes.

  • Loading & Elution: Load the sample dissolved in a small volume of EtOAc or DCM. Elute using a gradient from 20% to 80% EtOAc. The pyridine-triazole compound will elute cleanly without tailing, as the stationary phase itself repels the basic nitrogens[5].

  • Recovery: Evaporate the solvent. The complete absence of TEA ensures the methyl ester remains 100% intact.

References

  • Title: Complete Guide to Thin Layer Chromatography Sample Preparation Source: Organomation URL: [Link]

  • Title: Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N Source: RSC Publishing URL: [Link]

  • Title: Solvent Systems for Flash Column Chromatography Source: Chemistry - University of Rochester URL: [Link]

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]

  • Title: HALO® Elevate versus Hybrid Silica Particles Source: Element Lab Solutions URL: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in substitution reactions with Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate

Welcome to the technical support center for researchers working with Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding substitution reactions with this sterically demanding substrate. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, empowering you to overcome synthetic challenges.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in performing substitution reactions, such as hydrolysis or amidation, on Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is significant steric hindrance. The bulky pyridinyl-triazole moiety electronically and physically shields the electrophilic carbonyl carbon of the acetate group. This "shielding" effect impedes the approach of nucleophiles, leading to sluggish or incomplete reactions. Classical SN2-type transition states are crowded, and the energy barrier for the reaction increases dramatically with the size of the groups surrounding the reaction center.

Steric_Hindrance cluster_substrate Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate Substrate Pyridinyl-Triazole Moiety (Bulky Shield) Ester Ester Group (-CH2COOCH3) Substrate->Ester C-N bond Nucleophile Nucleophile (e.g., OH⁻, R-NH₂) Nucleophile->Ester Difficult Attack Path Pathway Steric Clash!

Caption: Steric hindrance from the pyridinyl-triazole group obstructs nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrolysis or amidation reaction of this compound so slow and low-yielding?

Answer: The slow reaction rate is a direct consequence of steric hindrance. The large, three-dimensional structure of the 3-(pyridin-3-yl)-1H-1,2,4-triazole group acts as a barrier, preventing incoming nucleophiles (like hydroxide ions or amines) from easily reaching the carbonyl carbon of the methyl ester. For a successful nucleophilic acyl substitution to occur, the nucleophile must attack the carbonyl carbon, forming a tetrahedral intermediate. The bulky scaffold makes the formation of this already crowded intermediate energetically unfavorable, thus significantly slowing down the reaction.

Q2: Can the nitrogen atoms in the pyridine or triazole rings interfere with the reaction?

Answer: Yes, the heterocyclic nitrogen atoms can play a non-trivial role.

  • Under Acidic Conditions: The basic nitrogen atoms on both the pyridine and 1,2,4-triazole rings can be protonated. This can be beneficial by activating the ester, but it can also sequester the acid catalyst. More importantly, if your nucleophile is also basic, it will be protonated and rendered non-nucleophilic.

  • Under Basic Conditions: The heterocyclic nitrogens are generally less problematic. However, they contribute to the overall electron distribution and basicity of the molecule, which can influence solvent interactions and the stability of intermediates.

  • Lewis Acid Catalysis: These nitrogen atoms can act as Lewis bases and coordinate with Lewis acid catalysts, potentially deactivating the catalyst or directing it away from the intended target (the ester's carbonyl oxygen). Careful selection of the catalyst and stoichiometry is therefore crucial.

Troubleshooting Guides: Overcoming Reaction Barriers

If standard conditions fail, a more strategic approach is necessary. The following guides provide systematic solutions to common problems encountered with this substrate.

Guide 1: Initial Optimization Fails for Ester Hydrolysis

Problem: You have tried extended reaction times and increased temperatures with LiOH or NaOH for ester hydrolysis, but the starting material remains, or decomposition occurs.

Root Cause: The kinetic energy supplied is insufficient to overcome the high activation energy barrier caused by steric hindrance. The nucleophilicity of the hydroxide ion is not strong enough under these conditions.

Solution Pathway:

  • Increase Nucleophile Strength & Concentration: Switch from weaker bases like K₂CO₃ to stronger ones like NaOH or LiOH. Use a significant excess (5-10 equivalents).

  • Solvent Modification: Employ a co-solvent system. A mixture of THF/Water or Dioxane/Water can improve the solubility of the organic substrate while still allowing the hydroxide to function effectively.

  • Acid-Catalyzed Hydrolysis: If basic hydrolysis is ineffective, switch to acidic conditions. Refluxing in a mixture of aqueous HCl (e.g., 6N) or H₂SO₄ can be effective. The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water.

Table 1: Recommended Starting Conditions for Hydrolysis
ParameterBasic HydrolysisAcidic HydrolysisRationale
Reagent LiOH or NaOH (5-10 eq.)6N HCl or 1:1 conc. H₂SO₄/H₂OStrong base as nucleophile vs. activation of carbonyl.
Solvent THF/H₂O (2:1) or Dioxane/H₂O (2:1)Dioxane/H₂O (1:1) or neat acidImproves substrate solubility.
Temperature 60-100 °C (Reflux)80-110 °C (Reflux)Provides energy to overcome the activation barrier.
Time 12-48 hours12-24 hoursMonitor by TLC/LC-MS for completion.
Guide 2: Direct Amidation with Amines is Unsuccessful

Problem: Attempting to form an amide by directly heating the methyl ester with a primary or secondary amine (ammonolysis) results in no reaction or requires harsh, decomposition-inducing conditions.

Root Cause: This is a classic case where steric hindrance prevents the relatively weak amine nucleophile from attacking the ester. Furthermore, the leaving group (methoxide) is a relatively strong base, making the reaction less favorable.

Solution Pathway: Two-Step Carboxylic Acid Activation

This is the most robust and widely used strategy in medicinal chemistry for coupling sterically hindered fragments. Instead of a one-step process, the reaction is broken into two more favorable steps:

  • Step A: Hydrolysis. First, hydrolyze the methyl ester to the corresponding carboxylic acid using the methods described in Guide 1 . This product is often more stable and easier to purify.

  • Step B: Amide Coupling. Activate the resulting carboxylic acid with a modern coupling reagent. This forms a highly reactive intermediate (like an active ester) that is readily attacked by the amine, even if the amine itself is bulky.

Amidation_Workflow Start Methyl Ester (Starting Material) Acid Carboxylic Acid Intermediate Start->Acid Step 1: Hydrolysis (e.g., LiOH, H₂O/THF) Active Activated Intermediate (e.g., O-Acylisourea) Acid->Active Step 2a: Activation (Coupling Reagent, Base) Amide Final Amide Product Active->Amide Step 2b: Nucleophilic Attack (Amine, R-NH₂)

Caption: Two-step workflow for successful amidation via a carboxylic acid intermediate.

Protocol: Two-Step Amidation of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate

Step 1: Saponification (Hydrolysis)

  • Dissolve the methyl ester (1.0 eq.) in a 2:1 mixture of THF and water.

  • Add LiOH·H₂O (5.0 eq.) and stir the mixture at 60 °C.

  • Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 12-24 h).

  • Cool the reaction to room temperature and carefully acidify with 1N HCl to pH ~3-4.

  • Extract the aqueous layer with a suitable organic solvent (e.g., EtOAc or DCM).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used directly in the next step.

Step 2: Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent like DMF or DCM.

  • Add a suitable coupling reagent (e.g., HATU, 1.2 eq.) and an organic base (e.g., DIPEA, 3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to allow for activation.

  • Add the desired amine (1.2 eq.) and continue stirring at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-12 hours.

  • Perform an aqueous workup to remove the coupling byproducts and purify the final amide by column chromatography or recrystallization.

Table 2: Comparison of Common Amide Coupling Reagents
ReagentAcronymClassKey AdvantagesCommon Byproducts
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUUronium/Aminium SaltVery fast, highly efficient, low racemization.Tetramethylurea (water-soluble)
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphonium SaltHigh reactivity, good for hindered couplings.Hexamethylphosphoramide (carcinogenic concern)
N,N'-DicyclohexylcarbodiimideDCCCarbodiimideInexpensive and effective.Dicyclohexylurea (DCU), often insoluble and easily filtered.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCCarbodiimideWater-soluble byproducts, ideal for aqueous or one-pot reactions.Water-soluble urea derivative.
Guide 3: Exploring Advanced Methodologies

Problem: Even with optimized two-step procedures, yields are moderate, or reaction times are impractically long, especially on a larger scale.

Solution: Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation provides a powerful alternative to conventional heating. By directly coupling with polar molecules in the reaction mixture, it can lead to rapid, uniform heating and dramatic acceleration of reaction rates.

Application to Amide Coupling:

  • Speed: Microwave-assisted amide couplings can often be completed in minutes rather than hours.

  • Higher Yields: The rapid heating can minimize the formation of side products that may occur during prolonged heating.

  • Protocol: The standard amide coupling protocol (Guide 2, Step 2) can often be adapted for a microwave reactor. Start with a short reaction time (5-10 minutes) at a moderate temperature (80-120 °C) and optimize from there.

References
  • Bender, C. J., & Peterson, J. R. (2011). Recent advances in heterolytic nucleofugal leaving groups. PMC - NIH. [Link]

  • Polo, V., & Martín-Pendás, Á. (2022). A real space picture of the role of steric effects in SN2 reactions. PMC. [Link]

  • University of Massachusetts Dartmouth. (n.d.). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups. UMassD Repository. [Link]

  • ScienceOpen. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. ScienceOpen. [Link]

  • Ibrahim, A. A., & El-Wahab, A. H. F. A. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Proprep. (2024). In OAc chemistry, how does the acetate group function as a leaving group or nucleophile in substitution and elimination reactions?. Proprep. [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]

  • Annals of Medicine and Surgery. (n.d.). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medicine and Surgery. [Link]

  • Total Organic Chemistry. (2020). SN2 Sterics and Comparing Reaction Rates. YouTube. [Link]

  • Chemistry LibreTexts. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. Organic Chemistry I. [Link]

  • Chemistry Hall. (2019). SN1 vs SN2 Reactions: What Is Steric Hindrance?. Chemistry Hall. [Link]

  • Environmental Engineering and Management Journal. (2015). NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND. Environmental Engineering and Management Journal. [Link]

  • Reddit. (2024). Struggling with amide coupling. r/Chempros. [Link]

  • SciELO. (n.d.). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. SciELO. [Link]

  • Zhuravlev, F. S., et al. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PMC. [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • Fedotov, S. O., et al. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems. [Link]

  • PubMed. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. PubMed. [Link]

  • Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. [Link]

  • Wang, D., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. PMC. [Link]

  • PubMed. (2019). Design and synthesis of methyl 2-{[4-phenyl-5-(pyridin-2-yl)

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Validation of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate: A Regioisomer Comparison Guide

As a Senior Application Scientist in early-stage drug discovery, one of the most persistent analytical bottlenecks is the unambiguous structural validation of nitrogen-rich heterocycles. The alkylation of 3-(pyridin-3-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most persistent analytical bottlenecks is the unambiguous structural validation of nitrogen-rich heterocycles. The alkylation of 3-(pyridin-3-yl)-1H-1,2,4-triazole with methyl bromoacetate is a prime example. This reaction theoretically yields a mixture of N1, N2, and N4 regioisomers.

Validating that you have successfully synthesized and isolated the target N1-isomer —Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate—requires moving beyond basic 1D NMR. This guide objectively compares standard 1D NMR methodologies against advanced 2D NMR (HMBC) techniques, demonstrating why 2D NMR serves as an absolute, self-validating system for regioisomer differentiation [1].

The Analytical Challenge: Regioselectivity in 1,2,4-Triazoles

The 1,2,4-triazole ring possesses three nucleophilic nitrogen atoms. During base-catalyzed alkylation, steric hindrance and thermodynamic stability dictate the product distribution. While N1-alkylation is typically thermodynamically favored, varying amounts of the N2-isomer (sterically hindered but kinetically accessible) and N4-isomer are often generated [2].

ReactionPathway SM 3-(pyridin-3-yl)- 1H-1,2,4-triazole Reagent Methyl bromoacetate (Alkylation) SM->Reagent N1 N1-Isomer (Target) Thermodynamically Favored Reagent->N1 Major N2 N2-Isomer (Impurity) Sterically Hindered Reagent->N2 Minor

Reaction pathway illustrating the regioselective alkylation of 1,2,4-triazole derivatives.

Relying solely on mass spectrometry (LC-MS) is insufficient, as all three regioisomers share the exact same mass ( m/z 233.09 for [M+H]+ ). Therefore, high-resolution NMR is the only definitive tool for structural assignment.

Methodology Comparison: 1D NMR vs. 2D HMBC Validation

To prove the exact site of alkylation, we must compare the diagnostic power of 1D NMR against 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

Approach A: 1D NMR (1H/13C) & Solvent Effects

The Causality of Solvent Choice: Using CDCl3​ for triazole derivatives often results in spectral line broadening due to intermediate exchange rates and intermolecular aggregation. By switching to DMSO-d6​ , the highly polar, hydrogen-bond-accepting solvent disrupts aggregation, yielding sharp, highly resolved singlets for the triazole C5-H and the acetate -CH2​- protons.

While 1D NMR confirms the presence of the correct functional groups (the pyridine ring, the triazole proton, and the methyl acetate tail), the chemical shifts alone are often too similar between the N1 and N2 isomers to provide absolute certainty[3].

Approach B: 2D HMBC (The Self-Validating System)

The Causality of the HMBC Experiment: HMBC maps long-range carbon-proton couplings (typically 2J and 3J ). This creates a self-validating system : the molecule internally proves its own structure without the need for external reference standards.

In the target N1-isomer, the acetate -CH2​- protons are attached to N1. Therefore, they must show a strong 3J correlation to the protonated triazole C5 carbon. If the molecule were the N2-isomer, the -CH2​- protons would instead correlate to the quaternary C3 carbon (which is attached to the pyridine ring). This binary distinction makes HMBC the gold standard for triazole validation.

NMRWorkflow Prep 1. Sample Prep 15 mg in DMSO-d6 OneD 2. 1D NMR 1H & 13C Acquisition Prep->OneD TwoD 3. 2D HMBC Map 3J C-H Couplings OneD->TwoD Assign 4. Validation Definitive Assignment TwoD->Assign

Self-validating NMR workflow for absolute regioisomer structural confirmation.

Quantitative Data Comparison

The following tables summarize the critical spectral differences between the target N1-isomer and the N2-impurity, highlighting why 2D NMR is mandatory for final validation.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, DMSO-d6​ )
Proton AssignmentN1-Isomer (Target) δ (ppm)N2-Isomer (Impurity) δ (ppm)MultiplicityDiagnostic Value
Pyridine H-2'9.159.20d ( J=1.8 Hz)Low (Overlaps)
Triazole C5-H8.72 8.15 sModerate (Shifted upfield in N2)
Pyridine H-6'8.618.65dd ( J=4.8,1.5 Hz)Low
Pyridine H-4'8.328.28dt ( J=8.0,1.8 Hz)Low
Pyridine H-5'7.507.55dd ( J=8.0,4.8 Hz)Low
Acetate -CH2​- 5.35 5.42 sLow (Too similar)
Ester -OCH3​ 3.723.74sLow
Table 2: 13C and HMBC Correlation Data (The Definitive Proof)
Carbon Assignment13C δ (ppm)HMBC Correlations from -CH2​- ( δ 5.35)Structural Conclusion
Ester C=O168.4Strong ( 2JC−H​ )Confirms acetate chain integrity
Triazole C3 (Quaternary)159.2Weak / AbsentConfirms alkylation is NOT at N2
Triazole C5 (Protonated) 145.8 Strong ( 3JC−H​ ) Absolute Proof of N1-Alkylation
Acetate -CH2​- 50.2N/A-

Note: In the N2-isomer, the strong 3J correlation from the -CH2​- protons would point to the quaternary C3 carbon ( 159 ppm) rather than the protonated C5 carbon, flipping the correlation map entirely.

Step-by-Step Experimental Protocol

To ensure reproducibility and scientific integrity, adhere to the following optimized protocol for sample preparation and acquisition.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of the purified Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate.

  • Dissolve the compound in 0.6 mL of high-purity DMSO-d6​ (99.9% atom D) containing 0.03% v/v TMS as an internal standard.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring no undissolved particulates remain (filter through a glass wool plug if necessary to prevent magnetic field inhomogeneity).

Step 2: 1D NMR Acquisition
  • 1H NMR : Acquire on a 400 MHz or 600 MHz spectrometer at 298 K. Use a standard single-pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 1.5 seconds and acquire 16 scans.

  • 13C NMR : Use a proton-decoupled sequence (e.g., zgpg30). Set D1 to 2.0 seconds to allow for the relaxation of quaternary carbons (C3 of triazole, C=O of ester). Acquire a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons.

Step 3: 2D HMBC Acquisition
  • Select a gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).

  • Optimize the long-range coupling constant delay for nJC−H​=8 Hz, which is ideal for capturing the critical 3J coupling between the acetate -CH2​- protons and the triazole C5 carbon.

  • Acquire 256 increments in the F1 ( 13C ) dimension and 2048 data points in the F2 ( 1H ) dimension, with 8 scans per increment.

  • Process the data using a sine-bell squared window function in both dimensions for optimal cross-peak resolution.

Conclusion

While 1D 1H and 13C NMR can strongly suggest the successful synthesis of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate based on subtle chemical shift differences, it does not meet the rigorous standards required for modern drug development.

By employing 2D HMBC spectroscopy, researchers create a self-validating analytical system. The unambiguous 3J correlation between the acetate methylene protons and the protonated C5 carbon of the triazole ring provides absolute, irrefutable proof of N1-regioselectivity, effectively distinguishing it from the N2 and N4 impurities.

Comparative

Mass spectrometry (ESI-MS) fragmentation pattern of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate

High-Resolution Q-TOF vs. Triple Quadrupole MS for the Structural Elucidation of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate Executive Summary Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is a co...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Q-TOF vs. Triple Quadrupole MS for the Structural Elucidation of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate

Executive Summary

Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is a complex heterocyclic scaffold featuring a basic pyridine ring, a 1,2,4-triazole core, and a methyl acetate side chain. Because this structural motif is highly prevalent in modern drug discovery and agrochemistry, establishing a robust analytical framework for its characterization is essential. This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) mass spectrometry platforms in deciphering the Electrospray Ionization (ESI-MS) fragmentation pattern of this compound, providing actionable, self-validating protocols for analytical scientists.

Mechanistic Fragmentation Pathway (The "Why")

Understanding the gas-phase chemistry of an analyte is a prerequisite for intelligent method development. In positive electrospray ionization (ESI+), the strongly basic pyridine nitrogen acts as the primary protonation site. The addition of 0.1% formic acid to the mobile phase chemically drives this equilibrium, yielding a highly abundant precursor ion [M+H]+ at m/z 219.0882 .

Upon subjecting this precursor to Collision-Induced Dissociation (CID) with an inert gas (e.g., Argon), the molecule undergoes three distinct, energy-dependent fragmentation cascades:

  • Ester Cleavage (Low Energy): The methyl acetate moiety is highly susceptible to the neutral loss of methanol (CH₃OH, 32.0262 Da) via an intramolecular rearrangement. This forms a stable acylium-like product ion at m/z 187.0620. This behavior is a well-documented hallmark of methyl ester derivatives in tandem mass spectrometry (1)[1].

  • N-Alkyl Cleavage (Medium Energy): Cleavage of the N1-alkyl bond results in the loss of the entire acetate group, leaving the protonated 3-(pyridin-3-yl)-1H-1,2,4-triazole core at m/z 147.0671.

  • Triazole Ring Degradation (High Energy): At elevated collision energies, the 1,2,4-triazole ring undergoes deep structural degradation. The expulsion of neutral nitrogenous species (e.g., N₂, HCN) leaves a stable pyridyl-nitrile fragment at m/z 105.0453, which serves as a diagnostic marker for substituted triazoles (2)[2].

MS_Fragmentation M Precursor Ion [M+H]+ m/z 219.0882 F1 Ester Cleavage [M+H - CH3OH]+ m/z 187.0620 M->F1 Loss of Methanol (-32.0262 Da) F2 N-Alkyl Cleavage [Pyridyl-Triazole+H]+ m/z 147.0671 M->F2 Loss of Acetate Group (-72.0211 Da) F3 Ring Degradation [Pyridyl-C≡N+H]+ m/z 105.0453 F2->F3 Triazole Cleavage (-42.0218 Da)

ESI-MS/MS fragmentation pathways of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate.

Technology Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

The choice of mass analyzer fundamentally alters the data output and its application in the drug development pipeline.

  • High-Resolution Q-TOF: By accelerating ions into a flight tube and measuring their velocity, Q-TOF platforms provide exact mass measurements with sub-2 ppm mass error. This makes Q-TOF indispensable for structural elucidation, identifying unknown degradants, and verifying the exact elemental composition of the m/z 187.0620 fragment.

  • Triple Quadrupole (QqQ): Operating as a tandem mass filter, the QqQ isolates the m/z 219.1 precursor in Q1, fragments it in Q2, and selectively transmits the m/z 187.1 product in Q3. This Multiple Reaction Monitoring (MRM) approach eliminates matrix noise, making QqQ the gold standard for high-sensitivity pharmacokinetic (PK) quantification (3)[3].

Experimental Protocols: A Self-Validating Workflow

To guarantee scientific integrity, the following methodology incorporates a System Suitability Test (SST). This ensures the protocol is a self-validating system, confirming instrument calibration and ionization efficiency before any real samples are consumed.

Step 1: Sample Preparation & Causality

  • Procedure: Dilute the analyte to 10 ng/mL in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as an abundant proton source, maximizing the ionization efficiency of the basic pyridine nitrogen. The 50% organic ratio ensures optimal droplet desolvation in the ESI source, preventing signal suppression.

Step 2: Liquid Chromatography (LC) Separation

  • Procedure: Inject 2 µL onto a C18 Reverse Phase column (2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.

  • Causality: The rapid gradient focuses the analyte into a sharp chromatographic band, increasing peak capacity and physically separating the compound from isobaric matrix interferences prior to MS entry.

Step 3: Mass Spectrometry Acquisition Parameters

  • Q-TOF Setup (For Structural ID):

    • Source: ESI+, Gas Temp 300°C, Capillary Voltage 3500 V.

    • Acquisition: Auto MS/MS mode.

    • Causality: Ramping collision energies from 10 to 40 eV ensures the capture of both low-energy (m/z 187.0620) and high-energy (m/z 105.0453) fragments in a single scan.

  • QqQ Setup (For Targeted Quantitation):

    • Source: ESI+, Gas Temp 350°C, Capillary Voltage 3000 V.

    • Acquisition: MRM Mode.

    • Transitions:219.1 → 187.1 (Collision Energy: 15 eV) as the primary quantifier due to its high abundance. 219.1 → 147.1 (Collision Energy: 25 eV) as the qualifier to confirm peak identity.

Step 4: System Suitability Validation (The Self-Validating Check)

  • Procedure: Inject a blank solvent followed by the 10 ng/mL standard.

  • Validation Criteria: The analytical batch is only approved to proceed if the blank shows zero carryover, the Q-TOF mass error for the m/z 219.0882 peak is < 2 ppm, and the QqQ Signal-to-Noise (S/N) ratio for the quantifier transition is > 100:1.

Quantitative Data Comparison

Analytical ParameterHigh-Resolution Q-TOFTriple Quadrupole (QqQ)Analytical Advantage
Mass Accuracy < 2 ppm (Exact Mass)~ 0.1 Da (Nominal Mass)Q-TOF confirms elemental composition and prevents false positives.
Sensitivity (LOD) ~ 1 - 5 ng/mL~ 10 - 50 pg/mLQqQ provides superior trace-level detection for PK studies.
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitudeQqQ allows quantification across a wider range of concentrations.
Scan Speed Up to 50 spectra/sec< 5 ms dwell time per MRMQqQ excels in capturing sharp UHPLC peaks with high data density.
Primary Application Impurity Profiling, Metabolite IDTargeted PK QuantitationPlatform choice depends entirely on the phase of drug development.

References

  • Development of a Tandem Mass Spectral Library for the Detection of Triterpenoids in Plant Metabolome Based on Reference Standards. National Library of Medicine (PMC). Available at:[Link]

  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Zaporizhzhia State Medical and Pharmaceutical University. Available at:[Link]

  • Large-molecule quantification: sensitivity and selectivity head-to-head comparison of triple quadrupole with Q-TOF. PubMed. Available at:[Link]

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Validation

A Senior Application Scientist's Guide to Validating Molecular Docking: From Computational Hypothesis to Biophysical Proof

In the landscape of modern drug discovery, molecular docking stands as a cornerstone for rapidly hypothesizing how a small molecule, such as Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate, might interact with a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, molecular docking stands as a cornerstone for rapidly hypothesizing how a small molecule, such as Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate, might interact with a protein target.[1][2][3] It is a powerful computational method for filtering vast chemical libraries and prioritizing candidates for further investigation.[1] However, it is crucial to recognize that a docking score is not a direct measure of binding affinity but rather a computationally-derived hypothesis.[1][4] The inherent limitations in scoring functions and the static nature of receptor models necessitate a rigorous, multi-faceted validation process to confirm these in silico predictions.[1][3][4]

This guide provides a comprehensive framework for validating the predicted binding affinity of a novel compound. We will navigate from initial computational checks to the gold standard of biophysical characterization, ensuring that every claim is supported by a robust, self-validating system of experiments. The ultimate goal is to build a compelling, evidence-based case for the molecule's interaction with its target, transforming a computational prediction into a validated scientific finding.

Part 1: The In Silico Gauntlet: Stress-Testing the Computational Model

Before committing to resource-intensive wet-lab experiments, the initial docking results must be thoroughly challenged using more rigorous computational methods. This initial phase aims to refine the binding hypothesis and increase the probability of success in subsequent experimental validation.

Protocol Validation: Re-docking the Native Ligand

The first principle of any docking experiment is to validate the protocol itself. If a crystal structure of the target protein with a co-crystallized ligand is available, the first step is to remove this "native" ligand and then dock it back into the binding site.[5][6] A successful protocol should reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[1][7] This confirms that the chosen search algorithm and scoring function are capable of identifying the correct binding mode for this specific target.[7]

Assessing Pose Stability with Molecular Dynamics (MD) Simulations

A docking pose represents a single, static snapshot.[8] In reality, the protein-ligand complex is a dynamic entity. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the docked compound within the binding site over time, typically nanoseconds.[9][10][11] A stable and meaningful interaction is indicated if the ligand maintains its key interactions and does not dissociate from the binding pocket during the simulation.[10][12] Conversely, if the compound quickly drifts away or adopts a completely different conformation, the initial docking pose is likely an artifact.[12]

Refining Affinity Estimates with Binding Free Energy Calculations

While the initial docking score provides a rough ranking, more accurate (though computationally expensive) methods like Molecular Mechanics with Generalized Born and Surface Area (MM/GBSA) or Poisson-Boltzmann and Surface Area (MM/PBSA) can be employed.[13][14][15] These methods analyze snapshots from an MD simulation to calculate the free energy of binding, offering a more robust estimate than standard scoring functions.[13][15][16] While not perfectly predictive of experimental values, they provide a much-improved ranking of potential binders and can help eliminate false positives.[13][14][17]

cluster_0 PART 1: In Silico Validation Initial_Docking Initial Docking of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate Protocol_Validation Protocol Validation: Re-dock Native Ligand (RMSD < 2.0 Å?) Initial_Docking->Protocol_Validation MD_Simulation Molecular Dynamics Simulation (Assess Pose Stability) Protocol_Validation->MD_Simulation Success Refine_Protocol Refine Docking Parameters Protocol_Validation->Refine_Protocol Fail MM_PBSA_GBSA Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD_Simulation->MM_PBSA_GBSA Validated_Hypothesis Refined Computational Binding Hypothesis MM_PBSA_GBSA->Validated_Hypothesis

Caption: Workflow for the computational validation of a molecular docking prediction.

Part 2: The Biophysical Verdict: Experimental Validation

With a computationally validated binding hypothesis in hand, the next step is to determine if the predicted interaction occurs in reality. Several biophysical techniques can provide direct, quantitative evidence of binding.[1] The choice of method depends on factors such as protein availability, the expected affinity range, and the specific information required (e.g., kinetics vs. thermodynamics).

A Comparative Overview of Key Binding Assays

The following table compares the most common techniques used to validate and quantify protein-ligand interactions. Each method offers unique advantages and provides different pieces of the binding puzzle.

Technique Principle Key Outputs Pros Cons
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[18][19][20]K_D (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry).[18][19]Gold standard for thermodynamics; label-free; provides a complete thermodynamic profile in a single experiment.[18][19]Requires relatively large amounts of pure, concentrated protein; sensitive to buffer mismatches.[21]
Surface Plasmon Resonance (SPR) Detects changes in refractive index on a sensor chip as an analyte flows over an immobilized ligand.[22][23][24]K_D (affinity), k_a (on-rate), k_d (off-rate).[24]Real-time kinetic data; high sensitivity; label-free analyte.[23][24]Requires immobilization of one binding partner, which can affect activity; mass transport limitations can be an issue.[25]
MicroScale Thermophoresis (MST) Measures the directed movement of molecules along a microscopic temperature gradient, which changes upon binding.[26][27][28]K_D (affinity).[26]Very low sample consumption; works in complex solutions like cell lysates; immobilization-free.[27][29][30]Requires one molecule to be fluorescently labeled or have intrinsic fluorescence.
Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for validating a predicted interaction because it provides not only the binding affinity (K_D) but also the kinetic rates of association (k_a) and dissociation (k_d).[24] This detailed information is invaluable for understanding the drug-target residence time.

Objective: To determine the binding affinity and kinetics of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate (the "analyte") to its target protein (the "ligand").

Materials:

  • Purified target protein (>95% purity)

  • Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in running buffer)

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+, filtered and degassed)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip surface with running buffer.

    • Activate the carboxymethylated dextran surface by injecting a mixture of EDC and NHS.

    • Inject the purified target protein (diluted in an appropriate low-ionic-strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will covalently couple to the chip via its primary amines.

    • Deactivate any remaining active esters by injecting ethanolamine. This blocks unreacted sites to minimize non-specific binding. A reference flow cell should be prepared in parallel (activated and deactivated) to serve as a control.

  • Analyte Binding Analysis:

    • Prepare a dilution series of the Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate in running buffer. A typical concentration range might be 0.1 nM to 1 µM, spanning below and above the expected K_D. Include a buffer-only (zero analyte) injection as a control.

    • Inject each concentration of the analyte over both the target-immobilized flow cell and the reference flow cell at a constant flow rate.[25]

    • Monitor the binding response (in Resonance Units, RU) over time, which generates a sensorgram.[22][23] The sensorgram will show an association phase during injection and a dissociation phase when the injection ends and is replaced by running buffer.[23]

    • Between analyte injections, if necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine) to remove all bound analyte and return the signal to baseline.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the target flow cell signal to correct for bulk refractive index changes and non-specific binding.

    • Fit the corrected sensorgrams to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process will yield the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), where K_D = k_d / k_a.

cluster_1 PART 2: Experimental Validation Decision Validated_Hypothesis Refined Computational Binding Hypothesis Assay_Choice Choose Assay: Need Kinetics? Validated_Hypothesis->Assay_Choice SPR SPR Assay_Choice->SPR Yes Thermodynamics_Check Need Full Thermodynamics? Assay_Choice->Thermodynamics_Check No Final_Data Quantitative Experimental Data (e.g., K_D) SPR->Final_Data ITC ITC ITC->Final_Data MST MST MST->Final_Data Thermodynamics_Check->ITC Yes Low_Sample_Check Low Sample Amount? Thermodynamics_Check->Low_Sample_Check No Low_Sample_Check->MST Yes

Caption: Decision tree for selecting an appropriate biophysical validation assay.

Conclusion: Synthesizing the Evidence

The journey from a promising docking score to a validated protein-ligand interaction is a systematic process of hypothesis testing and refinement. It begins with rigorous in silico checks to ensure the computational model is sound and the predicted pose is stable.[10] It culminates in direct biophysical measurements that provide quantitative, real-world data on the binding event.[1]

By following this integrated approach, researchers can confidently distinguish true binders from computational artifacts.[4] The successful validation of the binding affinity for a compound like Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate not only confirms the initial docking prediction but also provides the critical kinetic and thermodynamic data necessary to guide its progression through the drug discovery pipeline. This methodical validation is the bedrock of trustworthy, structure-based drug design.

References

  • Zavodszky, M. I., & Kuhn, L. A. (n.d.). Lessons from Docking Validation. Michigan State University. Available at: [Link]

  • Chen, T., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. Available at: [Link]

  • Warren, G. L., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Available at: [Link]

  • Singh, N., & Chaput, L. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]

  • Alonso, H., et al. (2012). Evaluating Docking Methods for Prediction of Binding Affinities of Small Molecules to the G Protein βγ Subunits. PMC. Available at: [Link]

  • Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Available at: [Link]

  • Grajales-Hernandez, D. A., et al. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular Omics. Available at: [Link]

  • IntechOpen. (2022). Calorimetry to Quantify Protein-Ligand Binding. IntechOpen. Available at: [Link]

  • Uddin, M. S., et al. (2025). Network Pharmacology, Molecular Docking and Experimental Validation on the Effects of Cinnamomum zeylanicum in Diabetic Wound Healing. Drug Design, Development and Therapy. Available at: [Link]

  • Degliesposti, G., et al. (2023). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. Available at: [Link]

  • ResearchGate. (2015). How can I validate a docking protocol? ResearchGate. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). A Review on Computational Prediction of Ligand Receptor Interactions Using Molecular Docking Approaches. ijpra. Available at: [Link]

  • Green, H., et al. (2025). Spatio-temporal learning from molecular dynamics simulations for protein–ligand binding affinity prediction. Bioinformatics. Available at: [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]

  • Schreyer, A. M., & Blundell, T. L. (2025). Comparison of Molecular Recognition in Docking Versus Experimental CSD and PDB Data. Journal of Chemical Information and Modeling. Available at: [Link]

  • Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. Available at: [Link]

  • NanoTemper Technologies. (n.d.). MicroScale Thermophoresis. NanoTemper Technologies. Available at: [Link]

  • Shadecoder. (2025). A Comprehensive Review on Molecular Docking in Drug Discovery. Shadecoder. Available at: [Link]

  • Seeliger, D., & de Groot, B. L. (2018). Binding Affinity via Docking: Fact and Fiction. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Wikipedia. Available at: [Link]

  • ACS Publications. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Available at: [Link]

  • Ballester, P. J., & Mitchell, J. B. O. (2010). A machine learning approach to predicting protein–ligand binding affinity with applications to molecular docking. Bioinformatics. Available at: [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Shadecoder. (2026). Molecular Docking: A Comprehensive Guide for 2025. Shadecoder. Available at: [Link]

  • MDPI. (2022). Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. MDPI. Available at: [Link]

  • Salmaso, V., & Moro, S. (2018). Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. PMC. Available at: [Link]

  • JoVE. (2013). Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. JoVE. Available at: [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available at: [Link]

  • MDPI. (2023). MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories. MDPI. Available at: [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. Available at: [Link]

  • Taylor & Francis Online. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Taylor & Francis Online. Available at: [Link]

  • University of Leicester. (n.d.). Surface plasmon resonance. University of Leicester. Available at: [Link]

  • CureFFI.org. (2016). Isothermal titration calorimetry. CureFFI.org. Available at: [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. Available at: [Link]

  • ProQuest. (n.d.). Exploring the stability of ligand binding modes to proteins by molecular dynamics simulations. ProQuest. Available at: [Link]

  • PubMed. (n.d.). Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. PubMed. Available at: [Link]

  • Center for Macromolecular Interactions. (n.d.). MicroScale Thermophoresis (MST). Harvard Medical School. Available at: [Link]

  • Frontiers. (n.d.). In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents. Frontiers. Available at: [Link]

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Comparative

Analytical Comparison Guide: FT-IR Spectral Profiling of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate Standard Reference

Executive Summary As analytical demands in drug development and agrochemical synthesis intensify, the structural verification of complex heterocyclic intermediates is paramount. This guide objectively compares the Fourie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As analytical demands in drug development and agrochemical synthesis intensify, the structural verification of complex heterocyclic intermediates is paramount. This guide objectively compares the Fourier-Transform Infrared (FT-IR) spectroscopic performance of a high-purity Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate standard reference against common alternatives: a hydrolyzed degradant (carboxylic acid analogue) and a low-purity commercial counterfeit. By establishing a self-validating analytical protocol, this guide provides researchers with the mechanistic insights necessary to guarantee molecular integrity in their workflows.

Chemical Context & Mechanistic Causality

Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is a multifaceted molecule comprising three distinct functional domains, each yielding highly specific FT-IR vibrational modes:

  • The Pyridine Ring: Exhibits characteristic C=C and C=N stretching, alongside out-of-plane C−H bending[1].

  • The 1,2,4-Triazole Core: Characterized by distinct >C=N and C−N stretching vibrations[2].

  • The Methyl Acetate Group: Dominated by a sharp, high-intensity ester carbonyl ( C=O ) stretch and aliphatic C−O stretching[3].

Understanding the causality behind these vibrational frequencies allows us to differentiate the high-purity standard from structurally similar impurities. For example, the cleavage of the methyl ester group via hydrolysis fundamentally alters the dipole moment and hydrogen-bonding capacity of the molecule, resulting in predictable, quantifiable spectral shifts.

Experimental Design & Methodology

To ensure a self-validating system, the following Attenuated Total Reflectance (ATR) FT-IR protocol eliminates the need for KBr pellet pressing. Causality: Avoiding KBr prevents the introduction of atmospheric moisture (hygroscopicity), which would artificially inflate the O−H stretching region and obscure critical data.

Step-by-Step ATR-FTIR Protocol
  • System Initialization & Purging: Purge the FT-IR spectrometer with dry nitrogen for 30 minutes. Validation: This minimizes atmospheric CO2​ (2350 cm⁻¹) and water vapor artifacts.

  • Background Acquisition: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution). Validation: 64 scans mathematically increase the signal-to-noise ratio, ensuring minor impurity peaks are not lost in baseline noise.

  • Sample Application: Apply 2–5 mg of the solid standard reference directly onto the ATR crystal. Engage the pressure anvil until the torque slips, ensuring uniform optical contact.

  • Spectral Acquisition: Scan the sample from 4000 to 400 cm⁻¹ using the identical parameters (64 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply an ATR-correction algorithm to compensate for wavelength-dependent penetration depth. Perform a linear baseline correction.

Workflow Visualization

G N1 Sample Preparation (ATR Crystal Cleaning & Background) N2 ATR-FTIR Spectral Acquisition (4000-400 cm⁻¹, 64 Scans) N1->N2 N3 Data Processing (ATR & Baseline Correction) N2->N3 N4 Band Assignment (Pyridine, Triazole, Ester) N3->N4 N5 Comparative Analysis (vs. Degradants & Impurities) N4->N5 N6 Purity & Structural Validation N5->N6

Figure 1: FT-IR spectral validation workflow for standard reference materials.

Comparative FT-IR Analysis: Standard vs. Alternatives

To evaluate the analytical performance of the high-purity standard, it was benchmarked against two problematic alternatives frequently encountered in laboratory settings:

  • Alternative A (Hydrolyzed Degradant): 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid. Formed via improper storage in basic/acidic aqueous conditions.

  • Alternative B (Low-Purity Counterfeit): A commercial grade containing unreacted synthetic intermediates and residual solvents.

Quantitative Spectral Comparison
Functional Group / Vibrational ModeExpected Range (cm⁻¹)High-Purity Standard ReferenceAlternative A (Hydrolyzed Acid)Alternative B (Low-Purity Grade)
Ester C=O Stretch 1740–17501745 cm⁻¹ (Sharp, Strong)Absent1743 cm⁻¹ (Broadened)
Acid C=O Stretch 1700–1720Absent1712 cm⁻¹ (Strong)1715 cm⁻¹ (Weak shoulder)
Pyridine C=C / C=N 1580–16001592 cm⁻¹ (Medium)1590 cm⁻¹1588 cm⁻¹ (Overlapping)
Triazole >C=N Stretch 1500–15501535 cm⁻¹ (Medium)1532 cm⁻¹1535 cm⁻¹
Ester C−O Stretch 1160–12501210 cm⁻¹ (Strong)Absent1208 cm⁻¹ (Weak)
Hydroxyl O−H Stretch 2500–3300Absent~3100 cm⁻¹ (Very Broad)~3400 cm⁻¹ (Moisture/Solvent)

Mechanistic Interpretation of Spectral Shifts

The experimental data above highlights the superior diagnostic clarity of the high-purity standard reference compared to the alternatives.

1. The Carbonyl ( C=O ) Causality: In the high-purity standard, the methyl ester carbonyl stretch is observed at exactly 1745 cm⁻¹[3]. This high wavenumber is characteristic of an isolated ester group devoid of intermolecular hydrogen bonding. In Alternative A , the ester is hydrolyzed to a carboxylic acid. The formation of carboxylic acid dimers via strong intermolecular hydrogen bonding weakens the C=O double bond character, causing a mechanistic downward shift to 1712 cm⁻¹. Furthermore, Alternative A exhibits a massive, broad O−H stretching band spanning 2500–3300 cm⁻¹, completely obscuring the aliphatic C−H stretches.

2. Heterocyclic Ring Integrity: The pyridine ring's C=C and C=N stretching vibrations (1592 cm⁻¹)[1] and the triazole >C=N stretch (1535 cm⁻¹)[2] remain relatively stable across the standard and Alternative A. However, in Alternative B , these peaks are significantly broadened and exhibit shifting. Causality: The presence of unreacted starting materials disrupts the crystalline lattice of the solid sample. This lack of homogeneity leads to varying micro-environments for the molecules, resulting in a distribution of vibrational energies that manifests as broadened, poorly resolved spectral peaks.

3. Aliphatic C−O Stretching: The standard reference displays a sharp, distinct C−O stretch at 1210 cm⁻¹, confirming the intact methyl ester[4]. The absence of this peak in Alternative A definitively proves the loss of the methoxy group.

Conclusion

The FT-IR spectral profile of the Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate standard reference serves as a definitive fingerprint for its structural integrity. Compared to degraded or low-purity alternatives, the standard provides unambiguous, sharp absorption bands—specifically the 1745 cm⁻¹ ester carbonyl and the 1535 cm⁻¹ triazole stretch. Utilizing the self-validating ATR-FTIR protocol outlined in this guide ensures that researchers can confidently distinguish between the pure active intermediate and detrimental structural analogues, thereby safeguarding downstream drug development workflows.

References

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Scientific & Academic Publishing (SAPUB). Retrieved from: [Link][2]

  • Evaluation of the performance and emission and spectroscopic analysis of an improved soy methyl ester. RSC Advances, Royal Society of Chemistry. Retrieved from: [Link][3]

  • Comprehensive Spectroscopic and Chromatographic Analysis of Waste Fish Oil Biodiesel using NMR, GC-MS, and FTIR Techniques. Institut Kimia Malaysia (IKM). Retrieved from: [Link][4]

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